Phosphonic acid, dipentyl ester

Vue d'ensemble

Description

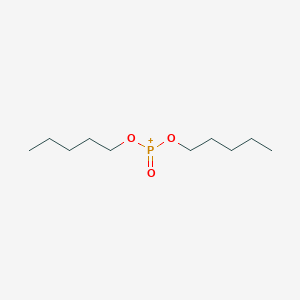

Phosphonic acid, dipentyl ester is an organic compound with the molecular formula C11H25O3P. It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms, one of which is part of an ester group. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Phosphonic acid, dipentyl ester can be synthesized through several methods. One common method is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For example, the reaction of trimethyl phosphite with pentyl iodide can produce this compound . Another method is the catalytic cross-coupling reaction, which involves the use of a palladium catalyst to couple a phosphonate ester with an alkyl halide . Additionally, the Mannich-type condensation reaction can be used, which involves the condensation of a phosphonate ester with an aldehyde and an amine .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Phosphonic acid, dipentyl ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of phosphonic acid, dipentyl ester involves its ability to mimic phosphate esters, which are important biological molecules. This mimicry allows it to interact with enzymes and other proteins that normally bind to phosphate esters, potentially inhibiting their activity . The molecular targets of this compound include enzymes involved in metabolic pathways, such as those responsible for the synthesis of nucleotides and other essential biomolecules .

Comparaison Avec Des Composés Similaires

Phosphonic acid, dipentyl ester can be compared to other phosphonate esters, such as phosphonic acid, methyl-, dipentyl ester and phosphonic acid, ethyl-, dipentyl ester . These compounds share similar chemical properties but differ in their alkyl groups, which can affect their reactivity and applications. For example, phosphonic acid, methyl-, dipentyl ester has a shorter alkyl chain, which may result in different solubility and reactivity compared to this compound .

Activité Biologique

Phosphonic acid, dipentyl ester (CAS Number: 1809-17-2), is a compound that has garnered attention in various fields of research due to its biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its phosphonate group, which provides unique properties compared to traditional phosphates. The compound can undergo hydrolysis, oxidation, and nucleophilic substitution reactions, leading to the formation of biologically active derivatives. Its ability to mimic phosphate esters allows it to interact with enzymes that typically bind to these biological molecules, potentially inhibiting their activity.

Biological Activity Overview

The biological activities of phosphonic acid derivatives, including dipentyl ester, are diverse:

- Antimicrobial Activity : Phosphonic acid derivatives have been studied for their potential as antimicrobial agents. They exhibit activity against various bacterial strains and have been evaluated for their effectiveness in overcoming antibiotic resistance .

- Antiviral Properties : Research indicates that phosphonate compounds can act as antiviral agents. They have shown efficacy against viruses by inhibiting viral replication processes .

- Cytostatic and Immunomodulatory Effects : These compounds also display cytostatic properties, which can inhibit cell growth and proliferation. Additionally, they may modulate immune responses, making them potential candidates for therapeutic applications in immunology .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that phosphonate prodrugs significantly increased the activity of anti-infective agents in whole-cell assays for tuberculosis and malaria. For instance, fosmidomycin analogs showed over a 50-fold increase in effectiveness against Mycobacterium tuberculosis when modified with phosphonate groups .

- Oral Bioavailability : Research highlighted that certain phosphonate prodrugs displayed enhanced oral bioavailability compared to their parent compounds. For example, the di-POM moiety was found to improve the pharmacokinetics of various drugs by increasing cellular permeability .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of phosphonic acid derivatives revealed that they could induce apoptosis in cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Comparative Analysis of Biological Activities

The following table summarizes various studies highlighting the biological activities of this compound and its derivatives:

Propriétés

IUPAC Name |

oxo(dipentoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3P/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJARCRSLONVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO[P+](=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939391 | |

| Record name | Oxo[bis(pentyloxy)]phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-17-2 | |

| Record name | Oxo[bis(pentyloxy)]phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Phosphonic acid, dipentyl ester, in polypropylene production, and how does it affect the properties of the final product?

A1: this compound, acts as a component of a mixed external donor system, alongside alkoxysilanes, in Ziegler-Natta catalyzed polypropylene production []. This system influences the catalyst's activity and stereoselectivity, impacting the final polymer's properties. The research shows that using this compound, in the mixed external donor system leads to polypropylene with significantly increased melt flow rate (MFR) compared to using dicyclopentyl dimethoxysilane alone []. This improvement in MFR is attributed to a broader molecular weight distribution and a lower average molecular weight of the resulting polypropylene []. Importantly, the inclusion of this compound, maintains the isotacticity and lamella thickness of the polypropylene, preserving its desirable thermal and mechanical properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.